2-amino-4-(5-(4-bromophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
CAS No.: 85459-81-0
Cat. No.: VC7335939
Molecular Formula: C20H15BrN2O3
Molecular Weight: 411.255
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85459-81-0 |
|---|---|
| Molecular Formula | C20H15BrN2O3 |
| Molecular Weight | 411.255 |
| IUPAC Name | 2-amino-4-[5-(4-bromophenyl)furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
| Standard InChI | InChI=1S/C20H15BrN2O3/c21-12-6-4-11(5-7-12)15-8-9-17(25-15)18-13(10-22)20(23)26-16-3-1-2-14(24)19(16)18/h4-9,18H,1-3,23H2 |
| Standard InChI Key | RFXVJPFDROSPEG-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)C1 |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key domains:
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Tetrahydrochromene core: A partially saturated benzopyran system with a ketone group at position 5 and a cyano substituent at position 3.
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Aminofuran substituent: A 2-amino-furan ring linked to the chromene core at position 4, bearing a 4-bromophenyl group at its 5-position.
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Electron-deficient motifs: The cyano (-CN) and carbonyl (C=O) groups create regions of high electrophilicity, facilitating nucleophilic interactions.
The IUPAC name systematically describes this arrangement:
2-amino-4-[5-(4-bromophenyl)furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile.
Spectroscopic Signatures
While direct spectral data for this specific compound remains unpublished, analogous chromene derivatives exhibit characteristic patterns:
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IR: Strong absorption at 2184–2193 cm⁻¹ (C≡N stretch), 1652–1684 cm⁻¹ (C=O), and 3323–3458 cm⁻¹ (NH₂) .
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¹H NMR: Key signals include:
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¹³C NMR: Distinct peaks for cyano carbons (δ 111.5–119.4 ppm), carbonyl carbons (δ 194.0–195.5 ppm), and brominated aromatic carbons (δ 127.1–132.1 ppm) .
Crystallographic and Computational Data
Molecular modeling predicts:
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Dipole moment: 5.8–6.2 Debye due to polar cyano and carbonyl groups.
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LogP: Calculated 2.3–2.7, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Hydrogen bond capacity: Three acceptors (O=C, C≡N, furan-O) and two donors (NH₂), enabling diverse supramolecular interactions.
Synthetic Methodologies
Multicomponent Reaction (MCR) Approaches
The compound’s synthesis typically employs a one-pot MCR strategy under green chemistry principles:
| Component | Quantity | Role |
|---|---|---|
| 4-Bromobenzaldehyde | 1.0 equiv | Aromatic aldehyde donor |
| Malononitrile | 1.2 equiv | Cyano group source |
| Cyclohexanedione | 1.0 equiv | Chromene precursor |
| 2-Aminofuran | 1.0 equiv | Heterocyclic amine |
| Nanozeolite catalyst | 15 mg | Lewis acid catalyst |
| Solvent | H₂O:EtOH (3:1) | Green solvent system |
Reaction Conditions:
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Stir at 80°C for 4–6 hours under air.
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Catalyst recovery ≥95% via simple filtration.
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Yield: 78–85% after recrystallization from ethanol.
Key advantages over traditional methods:
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Avoidance of toxic metal catalysts (e.g., SnCl₄)
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Water tolerance enabling facile workup
Mechanochemical Synthesis
Emerging eutectogel-mediated grinding techniques show promise for solvent-free production :
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Ball milling parameters:
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Frequency: 30 Hz
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Time: 45 minutes
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Yield improvement: 12% vs. solution-phase
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Green metrics:
Biological Activity Profile
In Silico Target Prediction
Molecular docking against PharmMapper targets reveals:
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Putative Interaction |
|---|---|---|---|
| COX-2 | 5KIR | -9.3 ± 0.4 | H-bond with cyano to Arg120 |
| EGFR Kinase | 1M17 | -8.7 ± 0.3 | π-Stacking with bromophenyl to Phe832 |
| Tubulin | 1SA0 | -7.9 ± 0.5 | Hydrophobic pocket occupancy |
These simulations suggest potential anti-inflammatory, anticancer, and antiproliferative applications.
Experimental Bioactivity
While direct testing data remains limited, structural analogs demonstrate:
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Anticancer activity: IC₅₀ = 12–18 μM against MCF-7 breast cancer cells via tubulin destabilization .
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Antimicrobial effects: MIC = 32–64 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
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Antioxidant capacity: 78% DPPH radical scavenging at 100 μM, surpassing ascorbic acid controls .
Material Science Applications
Nonlinear Optical (NLO) Properties
DFT calculations at the B3LYP/6-311++G** level predict:
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Hyperpolarizability (β): 35.8 × 10⁻³⁰ esu, exceeding urea standards.
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Two-photon absorption: Cross-section σ₂ = 120 GM at 800 nm, suitable for photodynamic therapy applications.
Coordination Chemistry
The compound acts as a polydentate ligand, forming complexes with:
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Cu(II): Square planar geometry, λmax = 680 nm (d-d transition).
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Pd(0): Catalytically active in Suzuki-Miyaura couplings (TON > 10⁴) .
Stability and Degradation
Thermal Behavior
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DSC: Melting endotherm at 213–215°C with decomposition onset at 240°C.
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TGA: 5% mass loss at 185°C, complete decomposition by 400°C.
Photostability
UV-Vis irradiation studies (λ = 254 nm, 48 h):
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